molecular formula C17H21F3N2O3 B2621309 Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate CAS No. 2310125-88-1

Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate

Cat. No.: B2621309
CAS No.: 2310125-88-1
M. Wt: 358.361
InChI Key: RAGUWYVIUHSGLQ-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a trifluoroethyl group. The presence of the trifluoroethyl group imparts distinct physicochemical properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2,2,2-trifluoroethylamine under reductive amination conditions.

    Carbamoylation: The piperidine intermediate is then reacted with methyl chloroformate to introduce the carbamoyl group.

    Esterification: Finally, the carbamoylated piperidine is esterified with 4-carboxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzoate derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted carbamoyl or ester derivatives.

Scientific Research Applications

Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2- [1- (2,2,2-trifluoroethyl)piperidin-4-yl]acetate: Shares the trifluoroethyl-piperidine structure but differs in the ester linkage.

    1-Methyl-4-(2,2,2-trifluoroethyl)benzene: Contains the trifluoroethyl group but lacks the piperidine and carbamoyl functionalities.

Uniqueness

Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate is unique due to its combination of a trifluoroethyl-piperidine moiety with a benzoate ester and carbamoyl group. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c1-25-16(24)14-4-2-13(3-5-14)15(23)21-10-12-6-8-22(9-7-12)11-17(18,19)20/h2-5,12H,6-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGUWYVIUHSGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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